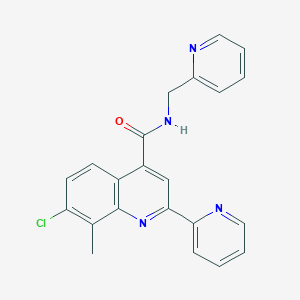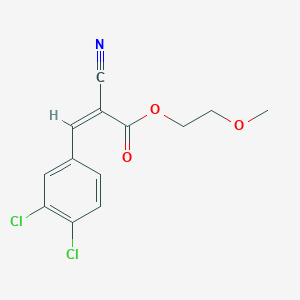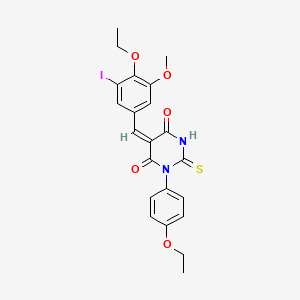![molecular formula C22H29Cl2N3O B4753518 2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B4753518.png)
2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,5-dichlorophenyl)acetamide
説明
2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,5-dichlorophenyl)acetamide, also known as ADPAA, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. ADPAA belongs to the class of adamantane derivatives, which have been shown to possess a wide range of biological activities, including antiviral, antitumor, and anti-inflammatory properties.
作用機序
The exact mechanism of action of 2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,5-dichlorophenyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. This compound has been shown to interact with several proteins and enzymes, including cyclin-dependent kinase 4, p53, and caspase-3, which are involved in cell cycle regulation and apoptosis. This compound has also been shown to inhibit the activity of several enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in neurotransmitter metabolism and synaptic transmission. These effects may contribute to the neuroprotective and antiviral properties of this compound.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, modulation of neurotransmitter levels, and reduction of oxidative stress and inflammation. These effects have been observed in vitro and in vivo, and they suggest that this compound may have therapeutic potential in various diseases.
実験室実験の利点と制限
One of the main advantages of 2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,5-dichlorophenyl)acetamide for lab experiments is its well-established synthesis method, which allows for the production of high-purity and high-yield samples. This compound is also relatively stable and easy to handle, which makes it suitable for a wide range of experiments. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its use in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which may complicate its use in some experiments.
将来の方向性
There are several future directions for research on 2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,5-dichlorophenyl)acetamide. One direction is to further elucidate its mechanism of action and molecular targets, which may provide insights into its therapeutic potential in various diseases. Another direction is to explore its potential as a drug candidate, which may involve the optimization of its pharmacokinetic and pharmacodynamic properties. Additionally, this compound may be studied in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects. Finally, this compound may be studied in animal models of various diseases to further evaluate its therapeutic potential.
科学的研究の応用
2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,5-dichlorophenyl)acetamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to the pathogenesis of Alzheimer's and Parkinson's diseases. In viral infection research, this compound has been shown to inhibit the replication of several viruses, including influenza A virus and human coronavirus.
特性
IUPAC Name |
2-[4-(1-adamantyl)piperazin-1-yl]-N-(2,5-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29Cl2N3O/c23-18-1-2-19(24)20(10-18)25-21(28)14-26-3-5-27(6-4-26)22-11-15-7-16(12-22)9-17(8-15)13-22/h1-2,10,15-17H,3-9,11-14H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTOEGSCQUVYQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=CC(=C2)Cl)Cl)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4753440.png)
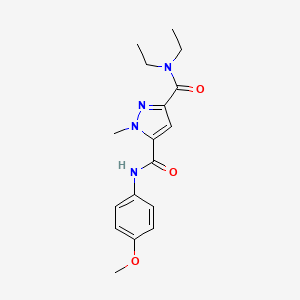
![N-{[1-(3-pyridinylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B4753453.png)
![ethyl 1-allyl-2-[(4-chlorobenzoyl)amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4753454.png)
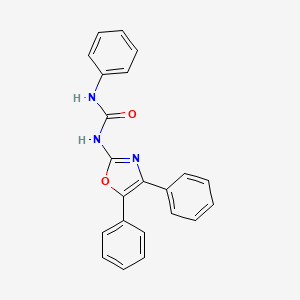
![3-({[5-benzyl-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4753460.png)

![methyl 3-[(benzylsulfonyl)amino]-2-methylbenzoate](/img/structure/B4753475.png)
![N-(4-bromo-2-fluorophenyl)-2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4753482.png)
![5-(4-fluorophenyl)-4-[(4-nitrobenzyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B4753489.png)
